Penicillenic acid
Description
Properties
IUPAC Name |
2-[(5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,16)6(7(12)13)10-3-5-8(14)15-4-11-5/h3-4,6,14,16H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHOYSQHFLHJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N=CC1=C(OC=N1)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-99-4 | |
| Record name | Penicillenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Direct Enzymatic Lysis of Benzylpenicillin Potassium
The enzymatic conversion of benzylpenicillin potassium to 6-APA represents a foundational step in penicillenic acid synthesis. A patented method eliminates crystallisation steps by directly using benzylpenicillin potassium in potassium carbonate anti-stripping agents. This approach involves:
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Immobilized penicillinase : Catalyzing the cleavage of the β-lactam side chain at pH 5–7, yielding 6-APA with minimal byproducts.
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Layered extraction : Butyl acetate and water (2:1 ratio) separate 6-APA from residual organic phases, reducing solvent residues that could inhibit enzyme activity.
This method achieves an 80–90% yield by avoiding the 10% loss typically associated with crystallization. Structural analysis confirms the 6-APA product (C₈H₁₂N₂O₃S, MW 216.26) retains the β-lactam core necessary for subsequent derivatization.
Chemical Derivatization of 6-APA into this compound Analogues
Diazotization and Halogenation
6-APA serves as a substrate for diazotization reactions under acidic conditions. Source details the preparation of 6-chloro- and 6-bromo-penicillanic acids via:
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Diazotization in HCl/HBr : Treating 6-APA with nitrous acid generates reactive diazonium intermediates, which are quenched with halide ions to form halogenated derivatives.
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Hydrogenolysis : Catalytic hydrogenation (10% Pd/C) of 6-chloro-penicillanic acid in phosphate buffer (pH 7.6) yields penicillanic acid (IVa) with an optical rotation [α]²⁰D +344°.
This two-step process highlights the role of 6-APA in synthesizing this compound analogues, though direct evidence of this compound formation requires further validation.
Triazole-Thioacetate Coupling Reactions
Recent advances involve grafting 1,2,4-triazole-5-α-thioacetate derivatives onto 6-APA. Source outlines the synthesis of sodium penicillins (IVa–IVc) through:
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Mixed anhydride activation : Pivaloyl chloride converts sodium thioacetates into reactive intermediates, enabling coupling with 6-APA’s amine group.
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pH-controlled extraction : Acidification to pH 1.5–2.0 partitions this compound derivatives into butyl acetate, followed by sodium acetate precipitation.
The final products exhibit >99% purity (iodometric assay) and distinct optical rotations (e.g., +173.0° for IVa), confirming structural integrity.
Catalytic and Process Optimization Strategies
Immobilized Enzyme Systems
Source emphasizes the use of immobilized penicillinase to enhance reaction kinetics and reusability. Key parameters include:
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Temperature : 25–30°C optimal for enzyme stability.
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Solvent ratios : Butyl acetate-water mixtures minimize emulsion formation during extraction.
Comparative studies show immobilized systems reduce production costs by 15% compared to free-enzyme methods.
Hydrogenolysis Efficiency
Hydrogenolysis of 6-halo-penicillanic acids (Source) achieves 80% yield under mild conditions (1 M phosphate, pH 7.6). The reaction mechanism involves:
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Radical intermediates : Stabilized by the β-lactam ring’s electron-withdrawing effects.
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Selective dehalogenation : Pd/C catalysts preferentially cleave C–Hal bonds without β-lactam ring opening.
Challenges in Purification and Yield Maximization
Chemical Reactions Analysis
Types of Reactions
Penicillenic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazolylidene moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole compounds.
Scientific Research Applications
Penicillenic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Penicillenic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The oxazolylidene moiety may interact with nucleophilic sites in biomolecules, affecting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Penicillenic acid belongs to a family of penicillin degradation products and synthetic derivatives. Below is a comparative analysis of its structural, spectroscopic, and biological properties relative to key analogs:
Structural and Spectroscopic Properties
Biological Activity
Penicillenic acid, a degradation product of penicillin, is notable for its biological activity, particularly in relation to its role in allergic reactions and potential antimicrobial properties. This article synthesizes various research findings regarding the biological activity of this compound, including its immunogenicity, antimicrobial effects, and implications for drug development.
Overview of this compound
This compound is formed during the degradation of penicillin and possesses a free sulfhydryl group, which allows it to conjugate with proteins. This characteristic is significant in the context of penicillin allergies, where this compound can act as a hapten, leading to immune responses in sensitized individuals .
Immunogenicity and Allergic Reactions
This compound's ability to induce allergic reactions has been extensively studied. Research indicates that it can form conjugates with human serum proteins, which may trigger skin reactivity in individuals with a history of penicillin allergy. For instance:
- Case Study on Guinea Pigs : Conjugates of this compound with human gamma globulin showed skin reactivity in guinea pigs, indicating that these conjugates can elicit an immune response .
- Human Studies : In a study involving patients with penicillin allergies, a significant percentage reacted positively to skin tests using this compound conjugates, suggesting that the presence of this compound may influence the severity and likelihood of allergic reactions .
Antimicrobial Activity
While primarily recognized for its role in allergic reactions, this compound also exhibits antimicrobial properties. It is crucial to differentiate between the parent penicillin compounds and their degradation products when evaluating biological activity.
- Antibacterial Mechanism : Like other β-lactam antibiotics, penicillin and its derivatives inhibit bacterial cell wall synthesis. This compound retains some structural features that may contribute to this activity .
- Research Findings : In studies assessing various derivatives of penicillanic acid, certain compounds demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
Comparative Biological Activity
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
| Study | Compound Tested | Activity | Notes |
|---|---|---|---|
| Ley et al. (1958) | This compound Conjugates | Positive skin reactivity | Induced allergic reactions in guinea pigs |
| ResearchGate Study (2014) | Penicillanic Acid Derivatives | Moderate antibacterial activity | Effective against Gram-positive bacteria |
| PMC Article (2015) | Novel β-lactam derivatives | High antimicrobial action | Showed better efficacy than ampicillin against certain strains |
Q & A
Basic Research Questions
Q. How is Penicillenic acid synthesized and characterized in laboratory settings?
- Methodological Answer : this compound is typically derived from penicillin G via alkaline hydrolysis under controlled pH (8.0–9.0) and temperature (25–30°C). Key steps include:
- Hydrolysis of the β-lactam ring to form penicilloic acid, followed by rearrangement to this compound .
- Characterization involves UV spectroscopy (absorption at 325 nm) and thin-layer chromatography (TLC) using silica gel plates with butanol-acetic acid-water (4:1:5) as the mobile phase .
- Critical parameters: Reaction time, buffer composition, and avoidance of metal ions to prevent degradation.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features, such as the thiazolidine ring and conjugated double bonds. Key peaks: δ 5.6 ppm (C=C-H) and δ 3.2 ppm (CH₂-S) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 325 nm assess purity (>95% required for immunological studies) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (expected m/z: 333.4 for C₁₄H₁₉N₂O₄S) .
Q. What role does this compound play in penicillin hypersensitivity reactions?
- Methodological Answer : this compound acts as a hapten, binding covalently to serum proteins (e.g., albumin) via its reactive carbonyl group to form antigenic conjugates. Key studies:
- Levine & Ovary (1961) identified the N-(D-α-benzylpenicilloyl) group as a major determinant in hypersensitivity .
- Parker et al. (1962) demonstrated IgE-mediated responses to this compound derivatives in sensitized patients .
- Experimental models: Skin prick tests and basophil activation assays using synthetic conjugates .
Advanced Research Questions
Q. How can researchers address discrepancies in reactivity data of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in:
- Synthesis conditions : pH fluctuations (>0.5 units) alter reaction pathways, generating byproducts like penilloates .
- Protein coupling methods : Use standardized protocols (e.g., PBS buffer, 37°C, 24 hrs) to ensure consistent hapten-carrier ratios .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables and replicate findings across ≥3 independent labs .
Q. What experimental strategies optimize the stability of this compound under varying pH conditions?
- Methodological Answer :
- Buffering systems : Citrate-phosphate buffers (pH 5.0–7.0) reduce hydrolysis rates compared to borate buffers .
- Lyophilization : Freeze-drying in the presence of trehalose (1:2 molar ratio) enhances shelf life at -80°C .
- Real-time stability assays : Monitor degradation kinetics via UV-Vis spectroscopy and Arrhenius modeling to predict half-lives .
Q. How do advanced spectroscopic methods enhance understanding of this compound's antigenic determinants?
- Methodological Answer :
- Circular Dichroism (CD) : Detects conformational changes in protein-penicillenic acid complexes, correlating with immunogenicity .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinities (KD values) between haptenated proteins and IgE antibodies .
- Cryo-Electron Microscopy : Resolves 3D structures of antigen-antibody complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
